Trazodone

Catalog No.
S545733
CAS No.
19794-93-5
M.F
C19H22ClN5O
M. Wt
371.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trazodone

CAS Number

19794-93-5

Product Name

Trazodone

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one

Molecular Formula

C19H22ClN5O

Molecular Weight

371.9 g/mol

InChI

InChI=1S/C19H22ClN5O/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25/h1-3,5-7,9,15H,4,8,10-14H2

InChI Key

PHLBKPHSAVXXEF-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl

Solubility

In water, 27.6 mg/L at 25 °C (est)
2.90e-01 g/L

Synonyms

AF 1161, AF-1161, AF1161, Apo Trazodone, Apo-Trazodone, Deprax, Desyrel, Gen Trazodone, Gen-Trazodone, Molipaxin, Novo Trazodone, Novo-Trazodone, Nu Trazodone, Nu-Trazodone, PMS Trazodone, PMS-Trazodone, ratio Trazodone, ratio-Trazodone, RatioTrazodone, Thombran, Tradozone, Trazodon Hexal, Trazodon neuraxpharm, Trazodon-neuraxpharm, Trazodone, Trazodone Hydrochloride, TrazodonNeuraxpharm, Trazon, Trittico

Canonical SMILES

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl

Treatment of Insomnia:

Trazodone is widely studied for its effectiveness in treating insomnia, particularly in individuals with co-existing depression. Research shows it improves sleep quality by:

  • Promoting sleep onset: Studies demonstrate trazodone's ability to shorten the time it takes to fall asleep .
  • Enhancing sleep maintenance: Trazodone helps individuals stay asleep longer throughout the night .
  • Normalizing sleep architecture: Trazodone increases deep sleep stages, which are crucial for restorative sleep .

Treatment of Depression:

Research suggests trazodone might be as effective as other antidepressants, particularly for individuals experiencing sleep disturbances . Additionally, it shows potential benefits for:

  • Reducing anxiety: Trazodone possesses mild anxiolytic (anxiety-reducing) properties, which may be helpful for individuals with depression and anxiety symptoms .
  • Improving cognitive function: Some studies suggest trazodone might improve cognitive function in individuals with depression, although further research is needed to confirm this .

Other Investigative Applications:

While not currently approved for these uses, ongoing research explores trazodone's potential in treating:

  • Alcohol use disorder: Studies suggest trazodone might help reduce alcohol cravings and withdrawal symptoms .
  • Chronic pain: Trazodone's sedative and pain-relieving properties are being investigated for managing chronic pain conditions .
  • Neurodegenerative disorders: Preliminary research suggests trazodone might have neuroprotective effects and could potentially play a role in managing neurodegenerative conditions like Alzheimer's disease .

Physical Description

Solid

Color/Form

Crystals

XLogP3

2.8

Boiling Point

528.5

LogP

2.68
log Kow = 3.21 (est)
2.9

Appearance

Solid powder

Melting Point

231-234
87.0 °C
86-87 °C, also reported as mp 96 °C
86-87°C

UNII

YBK48BXK30

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Trazodone is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Trazodone is indicated for the treatment of major depressive disorder (MDD).[L3484] It has been used off-label for adjunct therapy in alcohol dependence, and off-label to treat anxiety and insomnia.[L3484] It may also be used off-label to treat symptoms of dementia, Alzheimer’s disease, schizophrenia, eating disorders, and fibromyalgia due to its effects on various neurotransmitter receptors.[A31634]

Livertox Summary

Trazodone is a serotoninergic modulating antidepressant that is used in therapy of depression, aggressive behavior and panic disorder. Trazodone therapy can be associated with transient, usually asymptomatic elevations in serum aminotransferase levels and has been linked to rare instances of clinically apparent acute liver injury.

Drug Classes

Antidepressant Agents

Therapeutic Uses

Anti-Anxiety Agents; Antidepressive Agents, Second-Generation; Serotonin Uptake Inhibitors
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Trazodone is included in the database.
Trazodone hydrochloride tablets USP are indicated for the treatment of major depressive disorder (MDD) in adults. The efficacy of trazodone hydrochloride tablets has been established in trials with the immediate release formulation of trazodone. /Included in US product label/
Although trazodone has been used in the treatment of schizophrenic disorder, the drug is less effective than chlorpromazine. Depressive symptomatology may improve during trazodone therapy, but the drug does not appear to relieve psychotic symptoms in most schizophrenic patients. Based on limited data, trazodone has little value when used alone in patients with chronic schizophrenic disorder without depression; however, it may be a useful adjunct to antipsychotic agents (e.g., phenothiazines) in patients with chronic schizophrenic disorder and associated depression. Unlike tricyclic antidepressants, trazodone does not appear to worsen psychotic symptoms in these patients. /NOT included in US product label/
Trazodone has been used in the adjunctive treatment of alcohol dependence. /NOT included in US product label/
Trazodone has been used in a limited number of patients for the treatment of erectile dysfunction (ED, impotence); however, the American Urological Association (AUA) states that such therapy currently is not recommended. Although some studies indicated that trazodone was more effective than placebo for the treatment of erectile dysfunction, other comparative studies did not. In addition, pooled analysis of these studies failed to show a statistically beneficial effect of the drug on sexual function, although subgroup analysis suggested possible benefit in those with psychogenic erectile dysfunction. /NOT included in US product label/
Trazodone may be useful in the treatment of some patients with anxiety states (anxiety neuroses). In one study, the drug reduced anxiety, tension, somatic symptoms, and insomnia in most of these patients. Based on limited data, trazodone appears to have a greater anxiolytic effect than some other antidepressant agents (e.g., tricyclic antidepressants); however, further study is needed to confirm this finding. /NOT included in US product label/
Trazodone has been used in the symptomatic treatment of a limited number of patients with drug-induced dyskinesias. In one placebo-controlled study in patients with levodopa-induced dyskinesias, oral trazodone ... reduced signs and symptoms of dyskinesia by up to 50%. In this study, most patients showed some improvement, with greatest improvement in facial, oro-buccal-facial, and neck dyskinesias. In another study, IV trazodone ... eliminated chronic chlorpromazine- and haloperidol-induced tardive dyskinesias in some patients. The decrease in tremor was accompanied by a reduction in anxiety, which may be partly responsible for the favorable effect of trazodone on tremor in these patients. Additional studies are required to determine the efficacy of trazodone in the treatment of drug-induced dyskinesias. /NOT included in US product label/
Until additional clinical experience on the safety of trazodone in patients with cardiovascular disease is obtained, it is recommended that these patients be closely monitored, particularly for arrhythmias, while receiving the drug. It is also recommended that trazodone not be used during the initial recovery phase of myocardial infarction. /Trazodone hydrochloride/
MEDICATION (VET): Anecdotally, it has been used to decrease the hyperesthetic effects associated with strychnine toxicity.
MEDICATION (VET): Trazodone has been used in dogs for events that trigger anxiety such as visits to the veterinarian, thunderstorms, nose phobias, travel in a car, and other phobias and generalized anxiety events. Although trazodone has been helpful to relieve anxiety in these situations, it has a delayed on set of activity, and can be unpredictable. To optimize the effects, it should be administered approximately 1 hour prior to an anticipated anxiety-inducing event.

Pharmacology

Trazodone treats depressed mood and other depression-related symptoms and shows benefit in the treatment of insomnia due to its sedating effects.[T646] It is known to prolong the cardiac QT-interval.[L3484] Memory, alertness, and cognition may be decreased by trazodone, especially in elderly patients due to its central nervous system depressant effects.[A181177] A note on priapism Trazodone has been associated with the occurrence of priapism, a painful and persistent incidence of penile tissue erection that is unrelievable and can cause permanent neurological damage if left untreated. Patients must be advised to seek immediate medical attention if priapism is suspected.[A181198,L3484]
Trazodone is a synthetic triazolopyridine derivative, antidepressant and sedative Trazodone acts as a serotonin uptake inhibitor, chemically unrelated to tricyclic, tetracyclic, or other antidepressants. It is effective in patients with schizoaffective disorders; major depressive disorders; and depressive disorders associated with insomnia and anxiety. (NCI04)

MeSH Pharmacological Classification

Anti-Anxiety Agents

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06A - Antidepressants
N06AX - Other antidepressants
N06AX05 - Trazodone

Mechanism of Action

The mechanism of action of trazodone is not fully understood, however, it is known to inhibit the reuptake of serotonin and block both histamine and alpha-1-adrenergic receptors.[T646] Despite the fact that trazodone is frequently considered a selective serotonin reuptake inhibitor, several reports have shown that other mechanisms including antagonism at serotonin 5-HT1a, 5-HT1c, and 5-HT2 receptor subtypes may occur.[A181177,T646] The strongest antagonism of trazodone is reported to occur at the serotonin 5-HT21c receptors, preventing serotonin uptake.[A985] In addition to acting on serotonin receptors, trazodone has been shown to inhibit serotonin transporters.[A4334,A181457] The antidepressant effects of trazodone result from the inhibition of receptor uptake, which normally decreases circulating neurotransmitters, contributing to depressive symptoms.[A181186,A175840]
The precise mechanism of antidepressant action of trazodone is unclear, but the drug has been shown to selectively block the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane. The effects of serotonin may thus be potentiated. Unlike other antidepressant agents (e.g., tricyclic antidepressants), trazodone may have a dual effect on the central serotonergic system. Animal studies indicate that trazodone acts as a serotonin agonist at high doses (6-8 mg/kg), while at low doses (0.05-1 mg/kg), it antagonizes the actions of serotonin. Trazodone does not appear to influence the reuptake of dopamine or norepinephrine within the CNS; however, animal studies indicate that trazodone may enhance release of norepinephrine from neuronal tissue. Trazodone does not cause serotonin release in vitro.

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A4 (HTT) [HSA:6532] [KO:K05037]

Vapor Pressure

8.03X10-9 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Impurities

...1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl (CCP HCl) a process related impurity in trazodone. /Genotoxic Impurity/

Other CAS

19794-93-5

Associated Chemicals

Trazodone hydrochloride; 25332-39-2

Wikipedia

Trazodone

FDA Medication Guides

Desyrel
Desyrel
Oleptro
Trazodone Hydrochloride
TABLET, EXTENDED RELEASE;ORAL
ANGELINI PHARMA
07/17/2014

Drug Warnings

/BOXED WARNING/ WARNING: SUICIDALITY AND ANTIDEPRESSANT DRUGS. Antidepressants increased the risk compared to placebo of suicidal thinking and behavior (suicidality) in children, adolescents, and young adults in short-term studies of major depressive disorder (MDD) and other psychiatric disorders. Anyone considering the use of trazodone hydrochloride tablets or any other antidepressant in a child, adolescent, or young adult must balance this risk with the clinical need. Short-term studies did not show an increase in the risk of suicidality with antidepressants compared to placebo in adults beyond age 24; there was a reduction in risk with antidepressants compared to placebo in adults aged 65 and older. Depression and certain other psychiatric disorders are themselves associated with increases in the risk of suicide. Patients of all ages who are started on antidepressant therapy should be monitored appropriately and observed closely for clinical worsening, suicidality, or unusual changes in behavior. Families and caregivers should be advised of the need for close observation and communication with the prescriber. Trazodone hydrochloride tablets are not approved for use in pediatric patients.
All patients being treated with antidepressants for any indication should be monitored appropriately and observed closely for clinical worsening, suicidality, and unusual changes in behavior, especially during the initial few months of a course of drug therapy, or at times of dose changes, either increases or decreases. The following symptoms, anxiety, agitation, panic attacks, insomnia, irritability, hostility, aggressiveness, impulsivity, akathisia (psychomotor restlessness), hypomania, and mania, have been reported in adult and pediatric patients being treated with antidepressants for major depressive disorder as well as for other indications, both psychiatric and nonpsychiatric. Although a causal link between the emergence of such symptoms and either the worsening of depression and/or the emergence of suicidal impulses has not been established, there is concern that such symptoms may represent precursors to emerging suicidality.
The development of a potentially life-threatening serotonin syndrome or neuroleptic malignant syndrome (NMS)-like reactions have been reported with antidepressants alone and may occur with trazodone treatment, but particularly with concomitant use of other serotoninergic drugs (including SSRIs, SNRIs and triptans) and with drugs that impair metabolism of serotonin (including monoamine oxidase inhibitors (MAOIs)), or with antipsychotics or other dopamine antagonists. Serotonin syndrome symptoms may include mental status changes (e.g., agitation, hallucinations, and coma), autonomic instability (e.g., tachycardia, labile blood pressure, and hyperthermia), neuromuscular aberrations (e.g., hyperreflexia, incoordination) and/or gastrointestinal symptoms (e.g., nausea, vomiting, and diarrhea). Serotonin syndrome, in its most severe form, can resemble neuroleptic malignant syndrome, which includes hyperthermia, muscle rigidity, autonomic instability with possible rapid fluctuation of vital signs, and mental status changes.
A major depressive episode may be the initial presentation of bipolar disorder. It is generally believed (though not established in controlled trials) that treating such an episode with an antidepressant alone may increase the likelihood of precipitation of a mixed/manic episode in patients at risk for bipolar disorder. Whether any of the symptoms described for clinical worsening and suicide risk represent such a conversion is unknown. However, prior to initiating treatment with an antidepressant, patients with depressive symptoms should be adequately screened to determine if they are at risk for bipolar disorder; such screening should include a detailed psychiatric history, including a family history of suicide, bipolar disorder, and depression. It should be noted that trazodone hydrochloride tablets is not approved for use in treating bipolar depression.
For more Drug Warnings (Complete) data for TRAZODONE (32 total), please visit the HSDB record page.

Biological Half Life

The plasma elimination half-life was markedly prolonged (13.6 versus 6 hours) elderly volunteers in the fasted state when compared with younger volunteers. Another study of 8 healthy individuals taking a single dose of trazodone indicated a terminal elimination half-life of 7.3 +/- 0.8 hr. A two-phase pattern of trazodone elimination has been reported. Initially, the half-life is reported to range from 3 to 6 hours and the second phase of elimination to range from 5 to 9 hours.
The half-life of trazodone in the initial phase is about 3-6 hours and the half-life in the terminal phase is about 5-9 hours.
... Following IV administration /of trazodone HCl to beagle dogs/, the mean +/- SD elimination half-life /was/ 169 +/- 53 minutes ... . Following oral administration, the mean +/- SD elimination half-life /was/ 166 +/- 47 minutes ... .
In dogs after 8 mg/kg IV, volume of distribution was (all value are means ) 2.53 L/kg, elimination half life 169 minutes, and plasma total body clearance was 11.15 mL/min/kg. After 8 mg/kg PO, bioavailability was 85%, and elimination half life was 166 minutes, peak plasma levels occurred at 445 minutes (mean), but there was wider inter-subject variation (+ or - 271 minutes).

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Semicarbazide and 2-chloropyridine are condensed with loss of water and ammonia to form 1,2,4-triazolo[4,3-alpha]pyridin3(2H)-one, with on treatment with 1-(3-chlorophenyl)4,3-chlorophenyl)piperazine and sodamide, yields trazodone.

Analytic Laboratory Methods

Analyte: trazodone hydrochloride; matrix: pharmaceutical preparation (tablet); procedure: liquid chromatography with detection at 254 nm and comparison to standards (assay purity)
Analyte: trazodone hydrochloride; matrix: pharmaceutical preparation (tablet); procedure: retention time of liquid chromatogram with comparison to standards (chemical identification)
Analyte: trazodone hydrochloride; matrix: pharmaceutical preparation (tablet); procedure: thin-layer chromatography with comparison to standards (chemical identification)
Analyte: trazodone hydrochloride; matrix: chemical purity; procedure: liquid chromatography with detection at 254 nm and comparison to standards
For more Analytic Laboratory Methods (Complete) data for TRAZODONE (7 total), please visit the HSDB record page.

Storage Conditions

Store at 20 deg to 25 °C (68 deg to 77 °F).
Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place. /Trazadone hydrochloride/

Interactions

Concomitant use of trazodone with inhibitors of CYP3A4 can result in substantially increased plasma concentrations of trazodone and increase the potential for adverse effects. In one study, concomitant use of ritonavir (200 mg twice daily for 2 days) and trazodone (a single 50-mg dose) in healthy individuals increased maximum plasma concentrations and decreased clearance of trazodone by 34 and 52%, respectively, and increased area under the plasma concentration-time curve (AUC) and half-life of trazodone by greater than twofold. Adverse effects (e.g., nausea, hypotension, syncope) also were observed with concomitant use of trazodone and ritonavir. The manufacturers of trazodone state that a reduction in trazodone dosage should be considered in patients receiving a potent inhibitor of the CYP3A4 isoenzyme (e.g., indinavir, itraconazole, ketoconazole, nefazodone, ritonavir) concomitantly with trazodone.
... Three clinically significant cases of suspected trazodone & warfarin interactions were identified in a retrospective chart review based on changes in the prothrombin time (PT) & international normalized ratio (INR) that were not explained by other factors. In each of the cases, the INR changed by > or = 1.0 after the initiation or discontinuation of trazodone. In the patients who started trazodone, a subsequent decr in the PT & INR resulted; conversely, the PT & INR increased in the patient who stopped trazodone therapy. Although none of the patients experienced adverse effects due to the marked changes in PT & INR, the warfarin dosages had to be adjusted accordingly on initiation & discontinuation of trazodone. ... These cases show that there is a potentially clinically significant interaction between trazodone & warfarin. The time to onset of the interaction is variable; the mechanism behind it is not known, but it may involve substrate or protein-binding competition. ... The use of trazodone on an as-needed basis for sleep is strongly discouraged in patients who are receiving warfarin, due to the difficulty of achieving a therapeutic PT & INR. Until more is known, patients & clinicians should be educated about this potential interaction & monitor for changes in the anticoagulant effects when trazodone is initiated or stopped.
... Pharmacologic treatment of emotional disorders in HIV-infected patients can be more easily optimized by understanding of potential interactions of psychotropic drugs with medications used to treat HIV infection & its sequelae. ... Biotransformation of the antidepressant trazodone to its principal metabolite, meta-chlorophenylpiperazine (mCPP), was studied in vitro using human liver microsomes & heterologously expressed individual human cytochromes. Interactions of trazodone with the azole antifungal agent, ketoconazole, & with human immunodeficiency virus protease inhibitors (HIVPIs) were studied in the same system. ... Formation of mCPP from trazodone in liver microsomes had a mean (+/- SE) K(m) value of 163 (+/- 21) micromol/l. Ketoconazole, a relatively specific CYP3A inhibitor, impaired mCPP formation consistent with a competitive mechanism, having an inhibition constant (K(i)) of 0.12 (+/- 0.01) micromol/l. Among heterologously expressed human cytochromes, only CYP3A4 mediated formation of mCPP from trazodone; the K(m) was 180 micromol/l, consistent with the value in microsomes. The HIVPI ritonavir was a potent inhibitor of mCPP formation in liver microsomes (K(i) = 0.14 +/- 0.04 micromol/l). The HIVPI indinavir was also a strong inhibitor, whereas saquinavir & nelfinavir were weaker inhibitors. ... CYP3A-mediated clearance of trazodone is inhibited by ketoconazole, ritonavir & indinavir, & indicates the likelihood of pharmacokinetic interactions in vivo.
The effects of trazodone on subjective & objective sleep parameters were compared to those of placebo in a double-blind design in seven patients who developed insomnia during treatment with the selective & reversible MAO-A inhibitor, brofaromine. Trazodone significantly increased deep sleep & altered the architecture of sleep in these patients. Subjectively, patients reported a better & deeper sleep. No negative interactions between brofaromine & trazodone were observed & side-effects were minimal. A low dose of trazodone may be a safe & effective agent in the treatment of MAO-I induced insomnia.
For more Interactions (Complete) data for TRAZODONE (18 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions. /Trazadone hydrochloride/

Dates

Modify: 2023-08-15

Low-Dose Trazodone for Delirium in Patients with Cancer Who Received Specialist Palliative Care: A Multicenter Prospective Study

Isseki Maeda, Shinichiro Inoue, Keiichi Uemura, Hitoshi Tanimukai, Yutaka Hatano, Naosuke Yokomichi, Koji Amano, Keita Tagami, Kazuhiro Yoshiuchi, Asao Ogawa, Satoru Iwase, Phase-R Delirium Study Group, Eric Achatz, Hirofumi Abo, Tatsuo Akechi, Nobuya Akizuki, Daisuke Fujisawa, Shingo Hagiwara, Takeshi Hirohashi, Takayuki Hisanaga, Kengo Imai, Shuji Inada, Satoshi Inoue, Aio Iwata, Keisuke Kaneishi, Akifumi Kumano, Yoshinobu Matsuda, Takashi Matsui, Yoshihisa Matsumoto, Naoki Matsuo, Kaya Miyajima, Ichiro Mori, Sachiyo Morita, Rika Nakahara, Nobuhisa Nakajima, Hiroyuki Nobata, Takuya Odagiri, Toru Okuyama, Akihiro Sakashita, Ken Shimizu, Contrib Contrib, Yuki Sumazaki Watanabe, Emi Takeuchi, Mari Takeuchi, Ryohei Tatara, Akihiro Tokoro, Megumi Uchida, Hiroaki Watanabe, Ritsuko Yabuki, Toshihiro Yamauchi
PMID: 33577386   DOI: 10.1089/jpm.2020.0610

Abstract

Clinical usefulness of trazodone for delirium in patients receiving palliative care is unclear.
To examine the safety and effectiveness of trazodone for delirium.
A secondary analysis of a multicenter prospective observational study.
The setting involves nine psycho-oncology consultation services and 14 inpatient palliative care units in Japan.
The measurement involves the Delirium Rating Scale (DRS) Revised-98 for effectiveness and the CTCAE (Common Terminology Criteria for Adverse Events) version 4 for safety assessments.
Thirty-eight patients enrolled the study. Mean age was 75 years. After three-day observation, the DRS total score (11.6 ± 5.3 to 8.7 ± 6.5 [difference -2.9, 95% confidence interval -5.3 to -0.5,
= 0.02]); sleep-wake cycle disturbance (
= 0.047), lability of affect (
< 0.001), and motor agitation subscales (
< 0.001) were significantly decreased. The most frequent adverse event was somnolence (
= 9).
Low-dose trazodone treatment was generally safe and may be effective in reducing delirium severity.


Investigation of the effects of orally administered trazodone on intraocular pressure, pupil diameter, physical examination variables, and sedation level in healthy equids

Alexandra L Moss, Rachel L Hritz, Rachel C Hector, Kathryn L Wotman
PMID: 33480276   DOI: 10.2460/ajvr.82.2.138

Abstract

To investigate the effects of orally administered trazodone on intraocular pressure (IOP), pupil diameter measured in the vertical plane (ie, vertical pupil diameter [VPD]), selected physical examination variables, and sedation level in healthy equids.
7 horses and 1 pony.
Food was withheld for 12 hours prior to drug administration. After baseline (time 0) sedation scoring, physical examination, and measurement of IOP and VPD, equids received 1 dose (approx 6 mg/kg) of trazodone orally. Examination and measurement procedures were repeated 0.5, 1, 2, 4, 8, 12, and 24 hours after drug administration. Blood samples were collected at each time point for analysis of plasma trazodone concentrations. Repeated-measures analysis was used to compare examination results between downstream time points and baseline.
7 of 8 equids had mild sedation from 0.5 to 8 hours after treatment; compared with baseline values, mean IOP was significantly lower from 0.5 hours to 8 hours, mean VPD was significantly smaller at 0.5 hours, and mean rectal temperature was significantly lower from 1 to 8 hours after drug administration. Adverse effects (signs of excitement in 1 equid and sweating in 4) were self-limiting and considered minor. Mean maximum plasma concentration of trazodone was 1,493 ng/mL 0.75 hours after administration, and terminal half-life of the drug was 9.96 hours.
The described oral dose of trazadone elicited sedation with a few self-limiting adverse effects in the study sample. Drug effects on IOP and VPD may alter ocular examination findings. Further investigation is warranted prior to use of trazodone for sedation in equids, particularly those with ophthalmic conditions.


Patient Education Is Associated With Reduced Delay to Presentation for Management of Ischemic Priapism: A Retrospective Review of 123 Men

Rahul Dutta, Ethan L Matz, Tyler L Overholt, William B Anderson, Nicholas A Deebel, Matthew Cowper, Ryan P Terlecki, Kyle A Scarberry
PMID: 33422447   DOI: 10.1016/j.jsxm.2020.11.017

Abstract

Adverse outcomes secondary to ischemic priapism (IP) are associated with time to presentation and management.
To characterize patterns in presentation delay as a function of etiology and patient education regarding IP risk.
Following institutional review board approval, charts of IP patients presenting to our institution from 2010 to 2020 were reviewed. One episode of IP per patient was included for analysis.
Priapism duration in patients presenting with IP.
We identified 123 unique patients with IP. Common etiologies included erectogenic intracavernosal injection (24%), trazodone (16%), and other psychiatric medications (16%). Patients with sickle cell anemia or trait and intracavernosal injection-related IP presented sooner than idiopathic cases and those from psychiatric medication (P < .001). Etiology and provider education on IP risk were associated with presentation ≥ 24 hours. Upon multivariate analysis, only a lack of provider education was independently associated with presentation ≥ 24 hours.
Men who received provider-based education on the risk of IP associated with their condition or medication regimen were more likely to seek prompt medical attention for IP and, therefore, less likely to require surgery.
This manuscript represents one of the largest series on priapism, an area of urologic practice in need of more evidence-based guidance. The numbers are not inflated by including multiple episodes per patient, and the data collected include etiology, time to presentation, and treatment. Limitations include a retrospective chart review study design at a single institution.
Educational initiatives on the risk of IP associated with particular disease states and medications should target at-risk individuals, as well as prescribers of medications associated with IP. Dutta1 R, Matz1 EL, Overholt TL, et al. Patient Education Is Associated With Reduced Delay to Presentation for Management of Ischemic Priapism: A Retrospective Review of 123 Men. J Sex Med 2021;18:385-390.


PHARMACOKINETICS AND CLINICAL EFFECTS OF A SINGLE ORAL DOSE OF TRAZODONE IN THE DOMESTIC GOAT (

Yasmeen Prud'homme, Shannon T Ferrell, Francis Beaudry, Guy Beauchamp, Sylvain Nichols, Marion Desmarchelier
PMID: 33480570   DOI: 10.1638/2019-0242

Abstract

Trazodone is an antianxiety medication commonly used in human and veterinary medicine. Stress-related trauma is the leading cause of morbidity and mortality in wild ruminant species. Trazodone could reduce stress and allow safer capture and handling, thus having a positive effect on their welfare. The objective of this study was to describe the clinical effects and pharmacokinetic profile of an oral dose of trazodone in domestic goats (
) as a model for wild ruminants. A pilot study using ethograms and accelerometers identified an oral dose of 10 mg/kg as optimal to reduce activity levels. This dose resulted in a 502% increase in time spent sleeping (
=0.0016) and a 623% increase in time spent lying down (
=0.01). Additionally, there were reductions of 72% in time spent grooming (
=0.02), 49% in time spent moving (
=0.01), and 87% in time spent observing (
=0.0002). Activity levels were significantly decreased by 31% for 4 hr following administration (
=0.049). There were no observed adverse effects. Time spent eating or ruminating was not affected by trazodone administration (
> 0.05). The pharmacokinetics of trazodone following a single oral dose of 10 mg/kg in 7 goats was assessed. All animals achieved plasma concentrations over 130 ng/ml, a level considered therapeutic in humans and dogs, for a mean of 6.4 ± 5.0 hr. Mean terminal half-life was 10.55 ± 6.80 hr. All goats achieved maximum concentration within 5-15 min and still had detectable plasma levels at 24 hr. Trazodone appears promising to decrease stress in exotic ruminant species. Further research is warranted to establish its efficacy in other ruminant species and clinical situations.


Suspected hepatotoxicity secondary to trazodone therapy in a dog

Alexandria Arnold, Ashley Davis, Tina Wismer, Justine A Lee
PMID: 33378129   DOI: 10.1111/vec.13028

Abstract

To describe a case of suspected hepatotoxicity in a dog secondary to administration of trazodone.
A 6-year-old, neutered, mixed breed dog was evaluated for a progressive increased liver enzyme activity over a 6-week period. The patient originally presented for raisin toxicosis, and hence, was having serial blood work monitoring performed. Trazodone was initially started at that time due to severe separation anxiety while hospitalized (consistently 5 out of 7 days of the week, for a 6-week duration). Due to continued increased liver enzyme activity, extensive workup was performed which included abdominal ultrasound, leptospirosis titers, bile acids, and liver biopsies. Histopathologic findings were consistent with acute hepatotoxicity. In the absence of other toxicants and the close proximity to drug administration, a drug-induced hepatopathy secondary to trazodone was presumed. Following discontinuation of trazodone therapy, the hepatopathy completely resolved and the patient fully recovered.
While acute hepatotoxicity has been reported in human medicine secondary to the administration of trazodone, this is the first reported case of suspected hepatotoxicity in a dog secondary to trazodone therapy. Veterinary professionals should be aware of the rare potential adverse effect that may be seen in canine patients secondary to trazodone therapy. Appropriate clinicopathologic monitoring should occur in patients on chronic trazodone therapy.


Trazodone improves obstructive sleep apnea after ischemic stroke: a randomized, double-blind, placebo-controlled, crossover pilot study

Chung-Yao Chen, Chia-Ling Chen, Chung-Chieh Yu
PMID: 33625584   DOI: 10.1007/s00415-021-10480-2

Abstract

Low arousal threshold plays a part in the pathogenesis of obstructive sleep apnea (OSA) and may be improved by sedatives. Sedative antidepressants are frequently prescribed for stroke patients due to their high prevalence of insomnia and depression. However, the effect of sedative antidepressants on the severity of OSA in stroke patients has not been studied well.
In a double-blinded randomized crossover pilot study, 22 post-acute ischemic stroke patients (mean age, 61.7 ± 10.6 y) with OSA received 100 mg of trazodone or a placebo just before polysomnography, with approximately 1 week between measures. The study also measured baseline heart rate variability and 24-h ambulatory blood pressure.
Administration of trazodone significantly increased the percentage time of slow-wave sleep (31.5 ± 13.2 vs. 18.4 ± 8.7%; P < 0.001) and improved almost all the parameters of OSA severity, including the apnea-hypopnea index (AHI, 25.4 ± 15.4 vs. 39.1 ± 18.4 events/h; P < 0.001), the respiratory arousal index (9.8 (5.8-11.95) vs. 14.1 (11.3-18.7) events/h; P < 0.001), and the minimum oxygen saturation (80.2 ± 9.1 vs. 77.1 ± 9.6%; P = 0.016). Responders to therapy (AHI reduced by > 50%; n = 7/22) had predominant OSA during rapid-eye-movement sleep and decreased sympathetic tone, as reflected in significantly lower mean blood pressure, diastolic blood pressure, and normalized low-frequency power.
Obstructive sleep apnea with comorbid ischemic stroke may be a distinctive phenotype which responds quite well to trazodone, decreasing OSA severity without increasing nocturnal hypoxia.
Clinicaltrials.gov:
, 2019/11/10.


New Pharmaceutical Salts of Trazodone

Jolanta Jaśkowska, Przemysław Zaręba, Anna Drabczyk, Agnieszka Kozak, Izabela D Madura, Zbigniew Majka, Edyta Pindelska
PMID: 33540851   DOI: 10.3390/molecules26030769

Abstract

New pharmaceutically acceptable salts of trazodone (trazodone hydrogen bromide and trazodone 1-hydroxy-2-naphthonic acid) for the treatment of central nervous system disorders are synthesized and described. Although trazodone salts are poorly crystalline, single-crystal X-ray diffraction data for trazodone 1-hydroxy-2-naphthonic acid were collected and analyzed as well as compared to the previously described crystal structure of commercially available trazodone hydrochloride. The powder samples of all new salts were characterized by Fourier transform infrared spectroscopy, X-ray diffraction and
C solid-state nuclear magnetic resonance spectroscopy. Spectroscopic studies were supported by gauge including projector augmented wave (GIPAW) calculations of carbon chemical shielding constants. The main goal of our research was to find salts with better physicochemical properties and to make an attempt to associate them with both the anion structure and the most prominent interactions exhibited by the protonated trazodone cation. The dissolution profiles of trazodone from tablets prepared from various salts with lactose monohydrate were investigated. The studies revealed that salts with simple anions show a fast release of the drug while the presence of more complex anion, more strongly interacting with the cation, effects a slow-release profile of the active substance and can be used for the preparation of the tables with a delay or prolonged mode of action.


Trazodone effects on developing brain

Zeljka Korade, Luke B Allen, Allison Anderson, Keri A Tallman, Thiago C Genaro-Mattos, Ned A Porter, Karoly Mirnics
PMID: 33526772   DOI: 10.1038/s41398-021-01217-w

Abstract

Trazodone (TRZ) is a commonly prescribed antidepressant with significant off-label use for insomnia. A recent drug screening revealed that TRZ interferes with sterol biosynthesis, causing elevated levels of sterol precursor 7-dehydrocholesterol (7-DHC). Recognizing the well-documented, disruptive effect of 7-DHC on brain development, we designed a study to analyze TRZ effects during pregnancy. Utilizing an in vivo model and human biomaterial, our studies were designed to also account for drug interactions with maternal or offspring Dhcr7 genotype. In a maternal exposure model, we found that TRZ treatment increased 7-DHC and decreased desmosterol levels in brain tissue in newborn pups. We also observed interactions between Dhcr7 mutations and maternal TRZ exposure, giving rise to the most elevated toxic oxysterols in brains of Dhcr7
pups with maternal TRZ exposure, independently of the maternal Dhcr7 genotype. Therefore, TRZ use during pregnancy might be a risk factor for in utero development of a neurodevelopmental disorder, especially when the unborn child is of DHCR7
genotype. The effects of TRZ on 7-DHC was corroborated in human serum samples. We analyzed sterols and TRZ levels in individuals with TRZ prescriptions and found that circulating TRZ levels correlated highly with 7-DHC. The abundance of off-label use and high prescription rates of TRZ might represent a risk for the development of DHCR7 heterozygous fetuses. Thus, TRZ use during pregnancy is potentially a serious public health concern.


Trends in Dispensing of Zolpidem and Low-Dose Trazodone Among Commercially Insured Adults in the United States, 2011-2018

Jenna Wong, Mara Murray Horwitz, Suzanne M Bertisch, Shoshana J Herzig, Daniel J Buysse, Sengwee Toh
PMID: 33258882   DOI: 10.1001/jama.2020.19224

Abstract

This study uses IBM MarketScan database data to describe trends in zolpidem and low-dose trazodone dispensing among adults with employer-sponsored insurance or Medicare supplemental plans between 2011 and 2018, before and after a 2017 clinical practice guideline discouraged trazodone use for insomnia.


Synergistic interaction between trazodone and gabapentin in rodent models of neuropathic pain

Beatrice Garrone, Anna di Matteo, Alessandro Amato, Luana Pistillo, Lucia Durando, Claudio Milanese, Francesco Paolo Di Giorgio, Serena Tongiani
PMID: 33395416   DOI: 10.1371/journal.pone.0244649

Abstract

Neuropathic pain is a chronic debilitating condition caused by injury or disease of the nerves of the somatosensory system. Although several therapeutic approaches are recommended, none has emerged as an optimal treatment leaving a need for developing more effective therapies. Given the small number of approved drugs and their limited clinical efficacy, combining drugs with different mechanisms of action is frequently used to yield greater efficacy. We demonstrate that the combination of trazodone, a multifunctional drug for the treatment of major depressive disorders, and gabapentin, a GABA analogue approved for neuropathic pain relief, results in a synergistic antinociceptive effect in the mice writhing test. To explore the potential relevance of this finding in chronic neuropathic pain, pharmacodynamic interactions between low doses of trazodone (0.3 mg/kg) and gabapentin (3 mg/kg) were evaluated in the chronic constriction injury (CCI) rat model, measuring the effects of the two drugs both on evoked and spontaneous nociception and on general well being components. Two innate behaviors, burrowing and nest building, were used to assess these aspects. Besides exerting a significant antinociceptive effect on hyperalgesia and on spontaneous pain, combined inactive doses of trazodone and gabapentin restored in CCI rats innate behaviors that are strongly reduced or even abolished during persistent nociception, suggesting that the combination may have an impact also on pain components different from somatosensory perception. Our results support the development of a trazodone and gabapentin low doses combination product for optimal multimodal analgesia treatment.


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